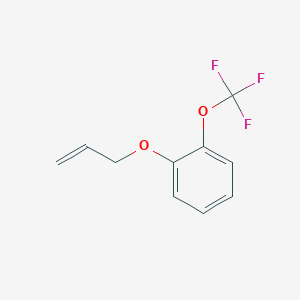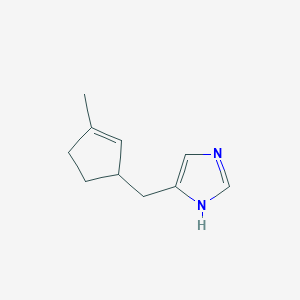
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is an organic compound that features a unique structure combining a cyclopentene ring with a methyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Cyclopentene Derivative: The starting material, 3-methylcyclopent-2-en-1-ol, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Alkylation Reaction: The cyclopentene derivative is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the methyl group at the desired position.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a condensation reaction between the alkylated cyclopentene derivative and an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is used as a building block for the synthesis of more complex
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
5-[(3-methylcyclopent-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(4-8)5-10-6-11-7-12-10/h4,6-7,9H,2-3,5H2,1H3,(H,11,12) |
Clave InChI |
AMTURIJBMNVQSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC1)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)



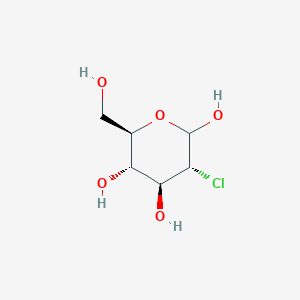
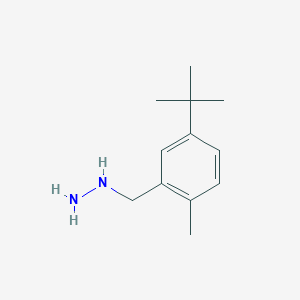
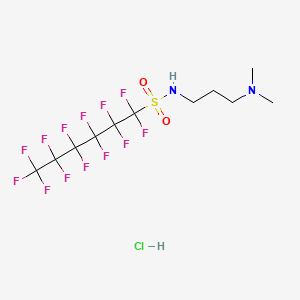
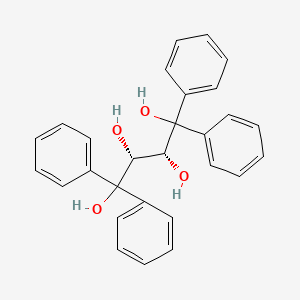

![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)


